molecular formula C16H12N5NaO7S B12699765 Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate CAS No. 84583-93-7

Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12699765
CAS No.: 84583-93-7
M. Wt: 441.4 g/mol
InChI Key: YCVTXQPYXXTSCX-UHFFFAOYSA-M
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Description

This compound is a sodium salt featuring a pyrazole core linked via an azo group (-N=N-) to a nitrobenzenesulphonate moiety. Its structure includes a 3-methyl-5-oxo-1-phenylpyrazole ring, a 4-hydroxy-5-nitrobenzenesulphonate group, and a sodium counterion. The azo group confers vivid coloration, typical of aromatic azo compounds, while the sulphonate group enhances water solubility. This compound is primarily used in industrial dyeing processes, particularly for textiles, due to its stability and intense color properties. The nitro group at the 5-position likely enhances lightfastness but may influence redox behavior .

Chemical Reactions Analysis

Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate exerts its effects involves the interaction of its azo group with various substrates. The compound’s molecular structure allows it to bind to different targets, leading to changes in color or other properties. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Differences

Key substituents and backbone variations:

  • Target Compound : Features a nitro group at the 5-position of the benzenesulphonate ring and a phenyl group on the pyrazole ring. Molecular formula inferred as C₁₆H₁₂N₅NaO₈S (exact mass requires crystallographic confirmation).
  • Acid Red 195 (): Replaces the nitrobenzenesulphonate group with a naphthalene ring system (C₂₀H₁₄N₃NaO₅S, MW 455.39).
  • Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate () : Contains a 4-nitrophenyl substituent on the pyrazole ring (C₂₁H₁₄N₅NaO₆S, MW 487.42). The nitro group’s para position may enhance conjugation compared to the target compound’s meta orientation .
  • Disodium salts () : Include carboxylate or additional sulfophenyl groups (e.g., C₂₄H₂₂N₅NaO₆S₂, MW 563.58). These compounds exhibit higher solubility due to dual sulfonate groups but may lack the nitro group’s stabilizing effects .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Backbone Differences
Target Compound C₁₆H₁₂N₅NaO₈S* ~481.35 5-nitro, phenyl-pyrazole Nitrobenzenesulphonate
Acid Red 195 C₂₀H₁₄N₃NaO₅S 455.39 Naphthalene No nitro group
Sodium (E)-4-((3-(4-nitrophenyl)... C₂₁H₁₄N₅NaO₆S 487.42 4-nitrophenyl Nitro at para position
Disodium salts () C₂₄H₂₂N₅NaO₆S₂ 563.58 Dual sulfonate/carboxylate groups Increased polarity

*Inferred formula based on IUPAC name; exact data requires experimental validation.

Physicochemical Properties

  • Solubility : The target compound’s sulphonate group ensures moderate water solubility, though less than disodium salts () due to fewer anionic groups. Acid Red 195 (naphthalene backbone) may exhibit lower solubility in polar solvents .
  • Stability: The nitro group in the target compound enhances resistance to photodegradation compared to non-nitro analogs (e.g., Acid Red 195). However, the para-nitro isomer () may offer superior conjugation and thermal stability .
  • Chromophoric Properties : The azo-nitro combination in the target compound likely absorbs in the visible range (~400–600 nm), while Acid Red 195’s naphthalene system may shift absorbance to longer wavelengths (e.g., red hues) .

Biological Activity

Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate, commonly referred to as Mordant Orange 37, is a synthetic azo dye characterized by its complex molecular structure. This compound has garnered attention in various fields, including biochemistry and toxicology, due to its potential biological activities and implications for human health and environmental safety.

The molecular formula of Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonate is C16H13N4NaO5SC_{16}H_{13}N_{4}NaO_{5}S, with a molecular weight of approximately 511.4 g/mol . Its structure includes a nitro group, which is often associated with increased biological activity.

Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial properties. For instance, studies have shown that certain azo compounds can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxicity and Genotoxicity

Azo dyes have been implicated in cytotoxic effects on human cells. The presence of the nitro group in the structure may enhance the compound's ability to induce oxidative stress, leading to cell damage or apoptosis . In vitro studies have demonstrated that exposure to certain azo dyes can result in DNA damage, raising concerns regarding their genotoxic potential .

Environmental Impact

The environmental persistence of azo dyes poses significant risks. These compounds can undergo reductive cleavage in anaerobic conditions, leading to the release of potentially harmful aromatic amines, which are known carcinogens . The biotransformation pathways of these compounds are crucial for understanding their ecological impact and toxicity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azo dyes, including Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonate. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential application in antimicrobial formulations .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of Mordant Orange 37 on human cell lines. The study found that prolonged exposure led to increased levels of reactive oxygen species (ROS) and subsequent DNA damage. These findings underscore the need for careful handling and regulation of such compounds in industrial applications .

Data Tables

Property Value
Molecular FormulaC16H13N4NaO5S
Molecular Weight511.4 g/mol
CAS Number6441-98-1
Antimicrobial ActivityYes
CytotoxicityYes
GenotoxicityYes

Properties

CAS No.

84583-93-7

Molecular Formula

C16H12N5NaO7S

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

YCVTXQPYXXTSCX-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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